![molecular formula C36H24F14IrN4P B13896915 [4,4'-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13896915.png)
[4,4'-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4,4’-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate is a complex organometallic compound that features iridium as its central metal atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4,4’-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate typically involves the coordination of iridium with the respective ligands under controlled conditions. The process often requires the use of iridium precursors, such as iridium trichloride, and the ligands are introduced in a stepwise manner. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[4,4’-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species using appropriate reducing agents.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield iridium(V) species, while reduction can produce iridium(I) species. Substitution reactions result in the formation of new iridium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4,4’-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate is used as a catalyst in various organic transformations. Its unique electronic properties make it suitable for facilitating reactions such as hydrogenation, oxidation, and carbon-carbon bond formation .
Biology and Medicine
Its ability to interact with biological molecules and modulate biochemical pathways makes it a candidate for drug development and diagnostic applications .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including light-emitting diodes (LEDs) and photovoltaic cells. Its unique photophysical properties contribute to the efficiency and performance of these materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trifluorotoluene
- Sulfur compounds
- Other iridium complexes
Uniqueness
Compared to similar compounds, [4,4’-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate stands out due to its unique combination of electronic and structural properties. This makes it particularly effective in catalysis and materials science applications .
Eigenschaften
Molekularformel |
C36H24F14IrN4P |
|---|---|
Molekulargewicht |
1001.8 g/mol |
IUPAC-Name |
2-(4-fluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate |
InChI |
InChI=1S/C12H6F6N2.2C12H9FN.F6P.Ir/c13-11(14,15)7-1-3-19-9(5-7)10-6-8(2-4-20-10)12(16,17)18;2*1-9-2-7-12(14-8-9)10-3-5-11(13)6-4-10;1-7(2,3,4,5)6;/h1-6H;2*2-3,5-8H,1H3;;/q;3*-1;+3 |
InChI-Schlüssel |
YAKNDCSTJXNGCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)C2=[C-]C=C(C=C2)F.CC1=CN=C(C=C1)C2=[C-]C=C(C=C2)F.C1=CN=C(C=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-[3-(Dibenzylamino)phenyl]propyl]-5-hydroxy-1-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)-5-(2-phenylethyl)oct-6-yne-1,3-dione](/img/structure/B13896850.png)



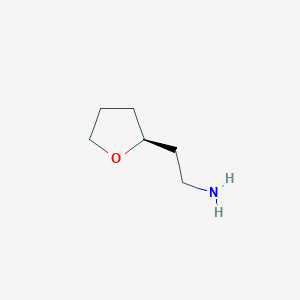
![tetrapotassium;[10,13-dimethyl-3,7-disulfonatooxy-17-(5-sulfonatooxypentan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] sulfate](/img/structure/B13896880.png)

![[2-(Tert-butoxycarbonylamino)-3-cyano-7-fluoro-benzothiophen-4-YL]boronic acid](/img/structure/B13896899.png)
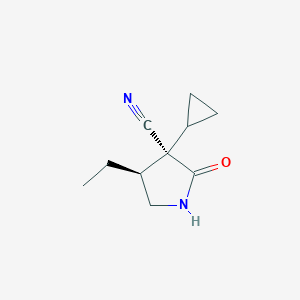
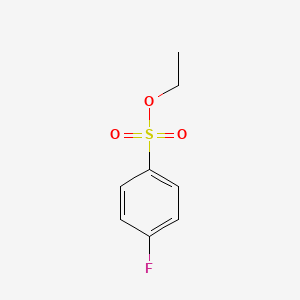
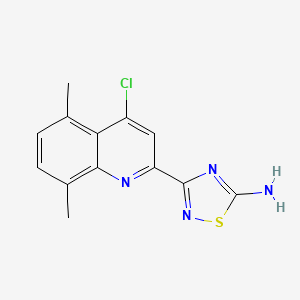
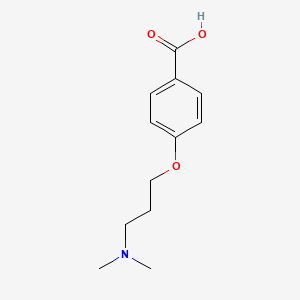
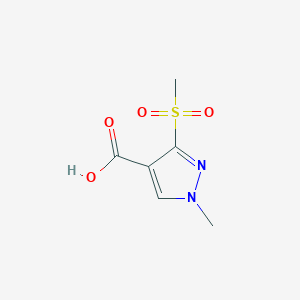
![N-[[4-(dimethylamino)benzylidene]amino]quinoline-3-carboxamide](/img/structure/B13896921.png)
